molecular formula C24H26N4S3 B4562642 3-({[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)-4-propyl-5-(4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole

3-({[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)-4-propyl-5-(4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole

Cat. No.: B4562642
M. Wt: 466.7 g/mol
InChI Key: CVLJTZONKIKWOO-UHFFFAOYSA-N
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Description

3-({[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)-4-propyl-5-(4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole is a useful research compound. Its molecular formula is C24H26N4S3 and its molecular weight is 466.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 466.13196037 g/mol and the complexity rating of the compound is 573. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Angiotensin II Antagonists

One area of application is in the development of nonpeptide angiotensin II antagonists. A series of triazoles and imidazotriazoles, structurally related but not identical to the query compound, have been synthesized and evaluated for their potential as angiotensin II (AII) antagonists. These compounds have shown promise in blocking the AII pressor response in rats, indicating potential applications in hypertension and cardiovascular disease management (Ashton et al., 1993).

Cytotoxicity and Immunocompetent Cells Effects

Derivatives of 1,2,4-triazole and 1,3,4-thiadiazole have been synthesized and evaluated for their cytotoxic effects. These compounds demonstrated high cytotoxicity against thymocytes in vitro, with implications for cancer research and potential therapeutic applications (Mavrova et al., 2009).

Antimicrobial Activities

New triazole derivatives have been synthesized and investigated for their antimicrobial activities against various pathogens. This research highlights the potential of triazole-based compounds in developing new antimicrobial agents to combat resistant bacterial and fungal infections (Altıntop et al., 2011).

Antitumor Properties

Another significant application is in the field of cancer research, where fluorinated benzothiazoles, akin to the query compound, have shown potent cytotoxicity in vitro against various cancer cell lines. These compounds' antitumor activity, combined with specific metabolic considerations, points to their potential as therapeutic agents (Hutchinson et al., 2001).

Corrosion Inhibition

Benzimidazole derivatives, structurally related to the query compound, have been studied as corrosion inhibitors for mild steel in acidic conditions. These studies indicate the potential application of such compounds in protecting metals from corrosion, highlighting their importance in industrial and engineering applications (Yadav et al., 2013).

Properties

IUPAC Name

2-(4-methylphenyl)-4-[[4-propyl-5-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-1,2,4-triazol-3-yl]sulfanylmethyl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4S3/c1-3-12-28-22(20-15-29-21-7-5-4-6-19(20)21)26-27-24(28)31-14-18-13-30-23(25-18)17-10-8-16(2)9-11-17/h8-11,13,15H,3-7,12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVLJTZONKIKWOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=NN=C1SCC2=CSC(=N2)C3=CC=C(C=C3)C)C4=CSC5=C4CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-({[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)-4-propyl-5-(4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole
Reactant of Route 2
Reactant of Route 2
3-({[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)-4-propyl-5-(4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole
Reactant of Route 3
Reactant of Route 3
3-({[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)-4-propyl-5-(4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole
Reactant of Route 4
Reactant of Route 4
3-({[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)-4-propyl-5-(4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole
Reactant of Route 5
3-({[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)-4-propyl-5-(4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole
Reactant of Route 6
Reactant of Route 6
3-({[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)-4-propyl-5-(4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole

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